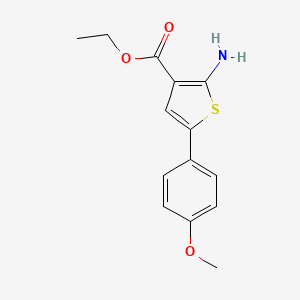
Butanoic acid, (2S)-2,3-dihydroxypropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,3-Dihydroxypropyl butyrate is an ester compound derived from butyric acid and a dihydroxypropyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The (S)-configuration indicates that the compound is chiral, with the specific stereochemistry being important for its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
(S)-2,3-Dihydroxypropyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of butyric acid with (S)-2,3-dihydroxypropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of (S)-2,3-Dihydroxypropyl butyrate may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve high enantioselectivity and reduce the need for harsh chemical conditions.
化学反应分析
Types of Reactions
(S)-2,3-Dihydroxypropyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and (S)-2,3-dihydroxypropanol.
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Major Products
Hydrolysis: Butyric acid and (S)-2,3-dihydroxypropanol.
Oxidation: Corresponding carbonyl compounds.
Reduction: Alcohol derivatives.
科学研究应用
(S)-2,3-Dihydroxypropyl butyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
作用机制
The mechanism of action of (S)-2,3-Dihydroxypropyl butyrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butyric acid and (S)-2,3-dihydroxypropanol. Butyric acid, in particular, is known to modulate gene expression by inhibiting histone deacetylases, thereby influencing cellular processes such as inflammation and apoptosis.
相似化合物的比较
Similar Compounds
Butyric Acid: A short-chain fatty acid with similar biological effects but lacks the ester functionality.
Propionic Acid: Another short-chain fatty acid with different metabolic and physiological roles.
Acetic Acid: The simplest carboxylic acid, with distinct properties and applications.
Uniqueness
(S)-2,3-Dihydroxypropyl butyrate is unique due to its chiral nature and the presence of both ester and dihydroxypropyl groups. This combination allows for specific interactions in biological systems and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
126254-87-3 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
[(2S)-2,3-dihydroxypropyl] butanoate |
InChI |
InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3/t6-/m0/s1 |
InChI 键 |
RIEABXYBQSLTFR-LURJTMIESA-N |
手性 SMILES |
CCCC(=O)OC[C@H](CO)O |
规范 SMILES |
CCCC(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



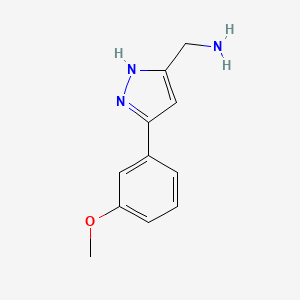
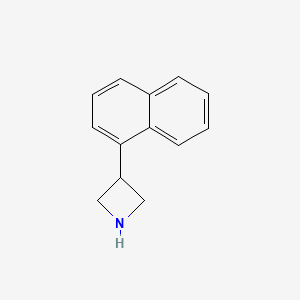

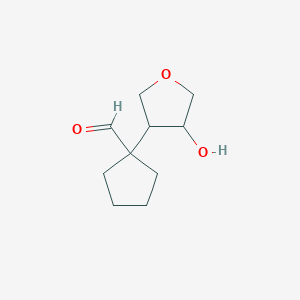
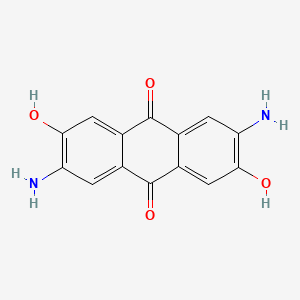
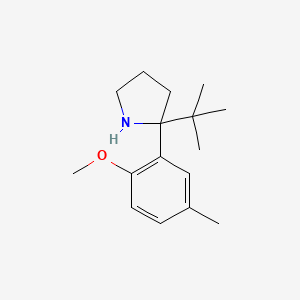
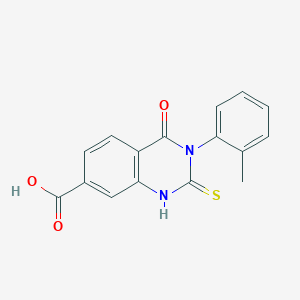
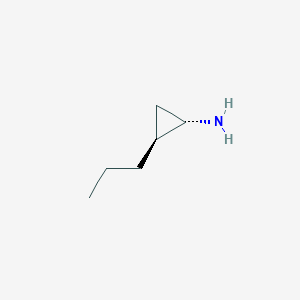
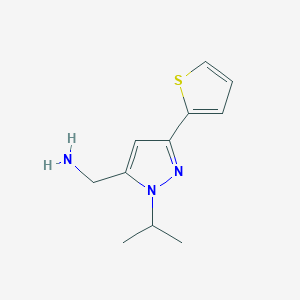
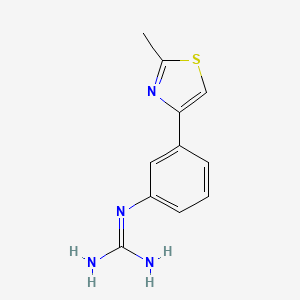

![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
